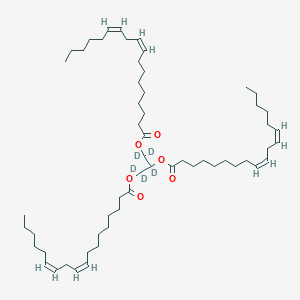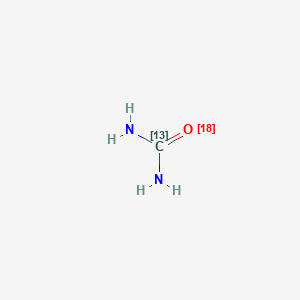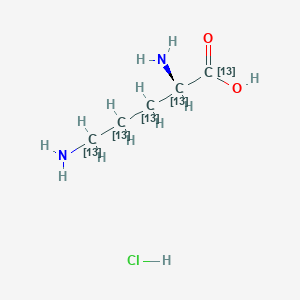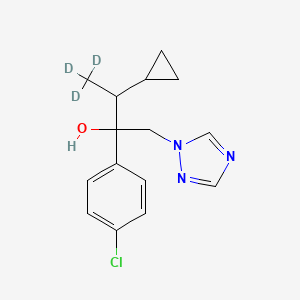
Glycerol Trilinoleate-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycerol Trilinoleate-d5 is a deuterated form of glycerol trilinoleate, a triglyceride in which glycerol is esterified with three linoleic acid molecules. The deuterium labeling (d5) makes it particularly useful in various scientific research applications, especially in studies involving lipid metabolism and dynamics.
准备方法
Synthetic Routes and Reaction Conditions
Glycerol Trilinoleate-d5 can be synthesized through the esterification of glycerol with deuterated linoleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The deuterated linoleic acid is reacted with glycerol in the presence of a catalyst, and the product is purified using industrial-scale chromatography or distillation methods to achieve the required isotopic purity and chemical purity.
化学反应分析
Types of Reactions
Glycerol Trilinoleate-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: It can be hydrolyzed to yield glycerol and deuterated linoleic acid.
Transesterification: It can undergo transesterification reactions to form different triglycerides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as typical reagents.
Transesterification: Catalysts such as sodium methoxide or lipases are commonly used.
Major Products
Oxidation: Hydroperoxides and other oxidized derivatives.
Hydrolysis: Glycerol and deuterated linoleic acid.
Transesterification: Various triglycerides depending on the alcohol used in the reaction.
科学研究应用
Glycerol Trilinoleate-d5 has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the analysis of lipid structures and dynamics.
Biology: Employed in studies of lipid metabolism and the role of triglycerides in cellular processes.
Medicine: Investigated for its potential in drug delivery systems and as a model compound in pharmacokinetic studies.
Industry: Utilized in the development of stable isotope-labeled compounds for various industrial applications, including the production of labeled standards for analytical purposes.
作用机制
The mechanism of action of Glycerol Trilinoleate-d5 involves its incorporation into lipid metabolic pathways. It is metabolized similarly to non-deuterated glycerol trilinoleate, but the presence of deuterium atoms allows for precise tracking and analysis using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. The molecular targets and pathways involved include enzymes such as lipases and esterases that catalyze the hydrolysis and metabolism of triglycerides.
相似化合物的比较
Similar Compounds
Glycerol Trilinoleate: The non-deuterated form, commonly found in natural fats and oils.
Glycerol Trioleate: Another triglyceride with oleic acid instead of linoleic acid.
Glycerol Tripalmitate: A triglyceride with palmitic acid.
Uniqueness
Glycerol Trilinoleate-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms allow for more accurate and detailed studies of lipid metabolism and dynamics, making it a valuable tool in both basic and applied research.
属性
分子式 |
C57H98O6 |
|---|---|
分子量 |
884.4 g/mol |
IUPAC 名称 |
[1,1,2,3,3-pentadeuterio-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,54H,4-15,22-24,31-53H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27-/i52D2,53D2,54D |
InChI 键 |
HBOQXIRUPVQLKX-ADVOAEEISA-N |
手性 SMILES |
[2H]C(OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)(C(OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)(C(OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)([2H])[2H])[2H])[2H] |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid](/img/structure/B12053910.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12053924.png)


![2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12053937.png)
![2,5-Pyrrolidinedione, 1,1'-[1,3-phenylenebis(carbonyloxy)]bis-](/img/structure/B12053938.png)

![3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B12053949.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12053963.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12053969.png)


